Cas no 1208077-22-8 (5-bromo-2-chlorobenzene-1-sulfonamide)

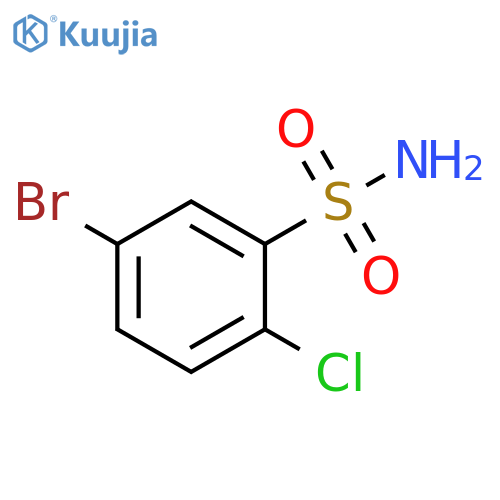

1208077-22-8 structure

商品名:5-bromo-2-chlorobenzene-1-sulfonamide

CAS番号:1208077-22-8

MF:C6H5BrClNO2S

メガワット:270.531398534775

MDL:MFCD12026259

CID:4577580

5-bromo-2-chlorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-chlorobenzene sulfonamide

- Benzenesulfonamide, 5-bromo-2-chloro-

- 5-Bromo-2-chlorobenzene-1-sulfonamide

- 5-bromo-2-chlorobenzene-1-sulfonamide

-

- MDL: MFCD12026259

- インチ: 1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)

- InChIKey: PQGORAWLDDZMBJ-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC(Br)=CC=C1Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

5-bromo-2-chlorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67485-0.1g |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 95.0% | 0.1g |

$135.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1244541-5g |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 98% | 5g |

$1695 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1244541-1g |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 98% | 1g |

$700 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1244541-5g |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 98% | 5g |

$1600 | 2024-06-06 | |

| Alichem | A013027107-250mg |

5-Bromo-2-chlorobenzenesulfonamide |

1208077-22-8 | 97% | 250mg |

$480.00 | 2023-09-04 | |

| TRC | B417675-50mg |

5-Bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 50mg |

$ 160.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1244541-250mg |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 98% | 250mg |

$395 | 2024-06-06 | |

| Enamine | EN300-67485-1.0g |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 95.0% | 1.0g |

$390.0 | 2025-02-20 | |

| Oakwood | 038079-1g |

5-Bromo-2-chlorobenzenesulfonamide |

1208077-22-8 | 98% | 1g |

$390.00 | 2024-07-19 | |

| Aaron | AR01AAXR-50mg |

5-bromo-2-chlorobenzene-1-sulfonamide |

1208077-22-8 | 95% | 50mg |

$149.00 | 2025-03-30 |

5-bromo-2-chlorobenzene-1-sulfonamide 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1208077-22-8 (5-bromo-2-chlorobenzene-1-sulfonamide) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量